2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Overview
Description
“2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride” is a chemical compound with the molecular formula C11H8Cl2N2OS and a molecular weight of 287.17 . It is a derivative of 2-aminothiazole .
Molecular Structure Analysis
The molecular structure of this compound includes a 2-aminothiazole core, a naphtho[1,2-d][1,3]thiazol-5-one ring, and a chlorine atom . Further structural analysis would require more specific data or computational modeling.Scientific Research Applications
Structural and Physical Chemistry
- Studies have explored the structural properties of related thiazole compounds, such as the effect of intermolecular hydrogen bonds on the structure of thiazoles (Bernès et al., 2002).
Synthesis and Derivatives
- Research has been conducted on the synthesis of various derivatives of thiazole compounds and their potential applications, including in vitro antifungal and cytotoxicity evaluations (Jalilian et al., 2003).
- Novel azetidinone and thiazolidinones derivatives have been synthesized, focusing on their antimicrobial efficacy (Patel & Mehta, 2006).
Biological and Antimicrobial Activities
- Studies have been conducted on the antimicrobial activities of thiazole derivatives, with various compounds showing significant antifungal and antibacterial properties (Gupta & Chaudhary, 2013).
- Research on the synthesis and screening of novel fused thiophene and thienopyrimidine derivatives for anti-avian influenza virus activity has been explored, indicating potential antiviral applications (Rashad et al., 2010).
Corrosion Inhibition
- Thiazole compounds have been studied for their potential as corrosion inhibitors, particularly for the protection of metals like iron. Investigations include density functional theory calculations and molecular dynamics simulations to predict their effectiveness (Kaya et al., 2016).
Theoretical and Computational Studies
- Computational studies have been conducted to understand the intramolecular hydrogen bonds in thiazole derivatives. These studies contribute to the understanding of the molecular behavior and potential applications of these compounds (Castro et al., 2007).
Mechanism of Action
properties
IUPAC Name |
2-amino-4-chloro-4H-benzo[e][1,3]benzothiazol-5-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS.ClH/c12-7-9(15)6-4-2-1-3-5(6)8-10(7)16-11(13)14-8;/h1-4,7H,(H2,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYUYLGRUNJVBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C3=C2N=C(S3)N)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride | |
CAS RN |
300664-54-4 | |
Record name | Naphtho[1,2-d]thiazol-5(4H)-one, 2-amino-4-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300664-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.